molecular formula C15H17Cl2N3O2S B2392141 2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride CAS No. 2093890-99-2

2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride

Cat. No.: B2392141
CAS No.: 2093890-99-2
M. Wt: 374.28
InChI Key: MKQWOWGVNKGEAB-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chloro group and an isoindoline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride typically involves multiple steps:

    Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of isoindole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Chlorination: The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the isoindoline moiety with the chlorinated pyridine derivative under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the isoindoline moiety.

    Reduction: Reduced derivatives, such as amines from nitro groups.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the chloro and isoindoline moieties may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Chloropyridine derivatives: Compounds with similar pyridine and chloro substituents.

    Isoindoline derivatives: Compounds containing the isoindoline moiety.

Uniqueness

2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the isoindoline moiety, in particular, distinguishes it from other sulfonamides and enhances its potential for diverse applications.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-6-methylpyridine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S.ClH/c1-10-2-5-14(15(16)19-10)22(20,21)18-7-11-3-4-12-8-17-9-13(12)6-11;/h2-6,17-18H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQWOWGVNKGEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)NCC2=CC3=C(CNC3)C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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